molecular formula C18H18FN3O4 B3569818 1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine

1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine

Cat. No. B3569818
M. Wt: 359.4 g/mol
InChI Key: IZEJKWNRMUXIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine, commonly known as FNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNPP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for research in the fields of pharmacology, medicinal chemistry, and neuroscience.

Mechanism of Action

The mechanism of action of FNPP is not fully understood, but it is believed to act as a selective agonist for the 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including mood, appetite, and sleep. By acting as an agonist for this receptor, FNPP may be able to modulate these processes and provide therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that FNPP has a number of biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of neuronal activity, and the inhibition of certain enzymes involved in the breakdown of neurotransmitters. These effects suggest that FNPP may have significant potential as a therapeutic agent for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FNPP in lab experiments is its unique chemical structure, which makes it a promising candidate for research in various fields. However, one of the main limitations of using FNPP is its potential toxicity, which may limit its use in certain experiments. In addition, the cost of synthesizing FNPP may also be a limiting factor for some researchers.

Future Directions

There are several future directions for research on FNPP, including the development of new antidepressant drugs based on its chemical structure, the investigation of its potential as a therapeutic agent for the treatment of various neurological disorders, and the study of its mechanism of action at the molecular level. In addition, further research is needed to determine the potential toxicity of FNPP and to identify any potential side effects that may limit its use in clinical settings.
Conclusion:
Overall, FNPP is a promising compound that has significant potential for research in various fields of science. Its unique chemical structure and potential therapeutic applications make it a promising candidate for the development of new drugs and therapies for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its potential toxicity and side effects.

Scientific Research Applications

FNPP has been studied extensively for its potential applications in various fields of research. In pharmacology, FNPP has been shown to have significant activity as a serotonin receptor agonist, which makes it a potential candidate for the development of new antidepressant drugs. In addition, FNPP has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-26-17-7-2-13(12-16(17)22(24)25)18(23)21-10-8-20(9-11-21)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEJKWNRMUXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl](4-methoxy-3-nitrophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.